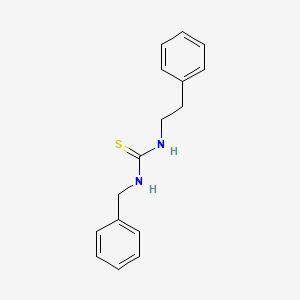

1-Benzyl-3-phenethyl-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-3-(2-phenylethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c19-16(18-13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEFIYZNULXWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370759 | |

| Record name | 1-Benzyl-3-phenethyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35653-54-4 | |

| Record name | 1-Benzyl-3-phenethyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35653-54-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-3-phenethyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Benzyl-3-phenethyl-2-thiourea, a disubstituted thiourea derivative of interest in medicinal chemistry. Thiourea-based compounds are a significant class of molecules known for their wide-ranging biological activities, including potential anticancer and antimicrobial properties. This document details the synthesis, physicochemical characteristics, spectral properties, and potential biological relevance of the title compound, serving as a critical resource for researchers in drug discovery and development.

Introduction

Thiourea derivatives are characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms. This core structure allows for extensive functionalization, leading to a vast library of compounds with diverse pharmacological profiles. The title compound, this compound, incorporates both a benzyl and a phenethyl group, moieties known to influence lipophilicity and interactions with biological targets. The exploration of such derivatives is driven by the consistent demonstration of anticancer, antibacterial, antifungal, and antiviral activities within the broader thiourea class of compounds[1][2][3]. Understanding the fundamental chemical properties of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting the compound's behavior in biological systems and for the design of analytical and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈N₂S | PubChem |

| Molecular Weight | 270.39 g/mol | PubChem |

| CAS Number | 35653-54-4 | [4] |

| Appearance | Solid (predicted) | General Knowledge |

| Melting Point | 116-117 °C | [5] |

| XlogP3 | 3.4 | PubChem (Predicted) |

Synthesis of this compound

The synthesis of N,N'-disubstituted thioureas is most commonly and efficiently achieved through the nucleophilic addition of a primary amine to an isothiocyanate. In the case of this compound, this involves the reaction of phenethyl isothiocyanate with benzylamine. This reaction is typically high-yielding and proceeds under mild conditions.

Caption: Synthetic workflow for this compound.

Experimental Protocol: General Procedure for the Synthesis of N,N'-Disubstituted Thioureas

The following is a generalized and adaptable protocol for the synthesis of this compound, based on established methodologies for similar compounds.

Materials:

-

Phenethyl isothiocyanate (1.0 equivalent)

-

Benzylamine (1.0-1.1 equivalents)

-

Anhydrous solvent (e.g., acetone, acetonitrile, or dichloromethane (DCM))

-

Round-bottom flask

-

Magnetic stirrer

-

Apparatus for solvent removal (rotary evaporator)

Procedure:

-

In a round-bottom flask, dissolve phenethyl isothiocyanate in the chosen anhydrous solvent.

-

To this solution, add benzylamine dropwise with continuous stirring at room temperature.

-

The reaction is typically exothermic and proceeds to completion within a few hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting solid residue is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the pure this compound.

Causality in Experimental Choices:

-

Solvent: Anhydrous polar aprotic solvents like acetone or DCM are chosen to dissolve the reactants and facilitate the reaction without participating in it.

-

Stoichiometry: A slight excess of the amine can be used to ensure the complete consumption of the isothiocyanate.

-

Temperature: The reaction is generally conducted at room temperature as it is often spontaneous and exothermic.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring a high-purity final product suitable for analytical and biological evaluation.

Spectral and Analytical Characterization

While specific, experimentally-derived spectra for this compound are not widely available in the literature, the expected spectral characteristics can be reliably predicted based on the analysis of structurally similar N,N'-disubstituted thioureas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl and phenethyl moieties.

-

Aromatic Protons: Multiplets in the range of δ 7.20-7.40 ppm corresponding to the ten protons of the two phenyl rings.

-

Benzyl CH₂: A doublet around δ 4.5-4.8 ppm, coupled to the adjacent NH proton.

-

Phenethyl CH₂CH₂: Two triplets, one for the methylene group attached to the nitrogen (around δ 3.6-3.8 ppm) and another for the methylene group adjacent to the phenyl ring (around δ 2.8-3.0 ppm).

-

NH Protons: Two broad singlets corresponding to the two NH protons, with chemical shifts that can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the thiocarbonyl carbon and the carbons of the benzyl and phenethyl groups.

-

Thiocarbonyl Carbon (C=S): A characteristic signal in the downfield region, typically around δ 180-185 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm.

-

Benzyl CH₂: A signal around δ 48-52 ppm.

-

Phenethyl CH₂CH₂: Two signals for the methylene carbons, typically around δ 45-50 ppm and δ 35-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretching | 3200-3400 (broad) |

| Aromatic C-H Stretching | 3000-3100 |

| Aliphatic C-H Stretching | 2850-2960 |

| C=S Stretching (Thioamide) | 1200-1350 and 700-850 |

| C-N Stretching | 1400-1600 |

| Aromatic C=C Bending | 1450-1600 |

The presence of a strong band in the 1200-1350 cm⁻¹ region, attributed to the C=S stretching vibration, is a key diagnostic feature for the thiourea moiety.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak [M]⁺ at m/z 270. Key fragmentation patterns would likely involve the cleavage of the benzylic and phenethylic bonds.

Predicted Fragmentation:

-

Loss of the benzyl group ([M-91]⁺)

-

Loss of the phenethyl group ([M-105]⁺)

-

Formation of the benzyl cation ([C₇H₇]⁺) at m/z 91.

-

Formation of the phenethyl cation ([C₈H₉]⁺) at m/z 105.

Caption: Predicted mass spectral fragmentation of this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is limited, the extensive research on related thiourea derivatives provides a strong basis for predicting its potential pharmacological activities.

Anticancer Potential

Thiourea derivatives have been widely investigated for their anticancer properties. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases, as well as the induction of apoptosis[2][3].

Comparative Cytotoxicity of Related Thiourea Derivatives:

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 | Colon Cancer | 9.0 |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | Colon Cancer | 1.5 |

| N-benzyl-N'-(4-t-butylbenzoyl)thiourea | MCF-7 | Breast Cancer | ~100 |

| N-benzyl-N'-(4-t-butylbenzoyl)thiourea | T47D | Breast Cancer | ~100 |

The cytotoxicity of this compound would need to be experimentally determined, but based on the activity of its analogues, it is a promising candidate for anticancer screening. The benzyl and phenethyl groups may enhance its lipophilicity, potentially facilitating its transport across cell membranes.

Antimicrobial Activity

Many thiourea derivatives exhibit significant antibacterial and antifungal activity[1][6]. The sulfur and nitrogen atoms in the thiourea core are believed to play a crucial role in their antimicrobial action, possibly through chelation of essential metal ions or interaction with microbial enzymes.

The presence of aromatic and alkyl substituents, such as the benzyl and phenethyl groups in the title compound, can modulate the antimicrobial spectrum and potency. For instance, increased lipophilicity due to these groups may enhance activity against certain bacterial strains by improving cell wall penetration[2].

Conclusion

This compound is a disubstituted thiourea with significant potential for further investigation in the field of medicinal chemistry. Its synthesis is straightforward, and its physicochemical properties suggest it is a stable, lipophilic compound. While experimental data on its spectral characteristics and biological activities are not extensively documented, analogies to structurally related compounds provide a strong rationale for its predicted properties and potential as an anticancer and antimicrobial agent. This technical guide serves as a foundational resource to encourage and support further research into this promising molecule.

References

- Antimicrobial Activity and Structural Study of Disubstituted Thiourea Deriv

- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - MDPI. (URL: [Link])

- New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC - PubMed Central. (URL: [Link])

- Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)

- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - NIH. (URL: [Link])

- Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas | Request PDF. (URL: [Link])

- Design, Synthesis and Biological Activities of (Thio)

- This compound, 98%: - Trans World Chemicals. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Elucidation of 1-Benzyl-3-phenethyl-2-thiourea

This guide provides an in-depth, technically focused protocol for the complete structural elucidation of 1-benzyl-3-phenethyl-2-thiourea. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the selection of analytical techniques, the interpretation of complex data, and the integration of multiple spectroscopic and crystallographic results to arrive at an unambiguous molecular structure. The methodologies described herein are self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Significance of Thiourea Derivatives

Thiourea derivatives are a versatile class of organic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The specific compound, this compound (C16H18N2S), holds potential as a scaffold in medicinal chemistry due to the presence of key pharmacophoric features: two aromatic rings, a flexible ethyl linker, and the thiourea core, which is known to engage in hydrogen bonding and metal coordination.[3][4] Accurate and definitive structural elucidation is a prerequisite for understanding its structure-activity relationships (SAR), mechanism of action, and for guiding further drug design and development efforts.

Synthesis and Purification: Establishing a Foundational Purity

The synthesis of this compound is typically achieved through the nucleophilic addition of phenethylamine to benzyl isothiocyanate. This reaction is generally high-yielding and produces the target compound with good purity.[5]

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl isothiocyanate (1.0 equivalent) in a suitable solvent such as dichloromethane or tert-butanol.

-

Nucleophilic Addition: To the stirred solution, add phenethylamine (1.0 equivalent) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a crystalline solid.

The purity of the synthesized compound is paramount for accurate spectroscopic analysis and successful crystallization.

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is employed to determine the molecular formula and connectivity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in the molecule. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the N-H, C-H, C=S, and C-N bonds within the thiourea moiety, as well as vibrations from the aromatic rings.[6][7]

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3400 | N-H stretching | Thiourea N-H |

| 3000-3100 | C-H stretching | Aromatic C-H |

| 2850-2960 | C-H stretching | Aliphatic C-H (CH₂) |

| ~1500-1600 | C=C stretching | Aromatic Rings |

| ~1300-1400 | C=S stretching | Thioamide C=S |

| ~1200-1300 | C-N stretching | Thiourea C-N |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed connectivity of atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl and phenethyl groups, and the N-H protons of the thiourea core.

Expected ¹H NMR Signals (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 10H | Aromatic protons (benzyl and phenethyl) |

| ~4.70 | Doublet | 2H | -CH₂- (benzyl) |

| ~3.70 | Quartet | 2H | -CH₂- (phenethyl, adjacent to N) |

| ~2.90 | Triplet | 2H | -CH₂- (phenethyl, adjacent to phenyl) |

| Variable | Broad Singlet | 2H | N-H (thiourea) |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Signals (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | C=S (thiocarbonyl) |

| ~125-140 | Aromatic carbons |

| ~49 | -CH₂- (benzyl) |

| ~45 | -CH₂- (phenethyl, adjacent to N) |

| ~35 | -CH₂- (phenethyl, adjacent to phenyl) |

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which in turn allows for the unambiguous determination of its molecular formula. The fragmentation pattern observed in the mass spectrum can also provide further structural information. For this compound (C16H18N2S), the expected monoisotopic mass is approximately 270.1191 g/mol .[8]

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray diffraction provides the definitive, three-dimensional arrangement of atoms in the solid state.[9][10][11] This technique is the gold standard for structural elucidation.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone).

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.[12]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.

The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. It can also reveal details about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's properties in the solid state.

Integrated Data Analysis and Structural Confirmation

The final step in the structural elucidation process is the integration of all analytical data to build a cohesive and self-validating picture of the molecule.

Caption: Workflow for the structural elucidation of this compound.

The data from IR, NMR, and MS should all be consistent with the structure determined by X-ray crystallography. For example, the number of proton and carbon signals in the NMR spectra should match the number of unique hydrogen and carbon atoms in the crystal structure. The functional groups identified by IR should be present in the final structure, and the molecular formula determined by HRMS should match the formula derived from the crystallographic data.

Summary of Key Structural Data

Table 1: Spectroscopic Data Summary

| Technique | Key Findings |

| FT-IR | N-H stretch (~3200 cm⁻¹), Aromatic C-H (~3050 cm⁻¹), Aliphatic C-H (~2900 cm⁻¹), C=S stretch (~1350 cm⁻¹) |

| ¹H NMR | Signals corresponding to aromatic, benzylic, phenethyl, and N-H protons in the expected regions. |

| ¹³C NMR | Thiocarbonyl carbon at ~180 ppm, along with aromatic and aliphatic carbon signals. |

| HRMS | Molecular ion peak confirming the molecular formula C16H18N2S. |

Table 2: Crystallographic Data (Hypothetical)

| Parameter | Value |

| Molecular Formula | C16H18N2S |

| Formula Weight | 270.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| R-factor (%) | Value |

(Note: The crystallographic data presented is hypothetical and would be determined experimentally.)

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the detailed protocols and interpretive guidelines presented in this guide, researchers can confidently determine the structure of this and similar thiourea derivatives. This foundational knowledge is critical for advancing the study of these compounds in the context of drug discovery and development.

References

- Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. National Institutes of Health (NIH). Available online

- Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry. Available online

- X-ray Crystallography.

- Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR. Available online

- 1-Benzyl-3-phenyl-2-thiourea. PubChem. Available online

- Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Publishing. Available online

- Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Oriental Journal of Chemistry. Available online

- Small molecule X-ray crystallography. The University of Queensland. Available online

- Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands. MDPI. Available online

- Structural, vibrational and electronic characterization of 1-benzyl-3-furoyl-1-phenylthiourea: an experimental and theoretical. CONICET. Available online

- Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Available online

- This compound (C16H18N2S). PubChem. Available online

- Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea.

- Biological Applications of Thiourea Derivatives: Detailed Review.

- What Is Small Molecule Crystal Structure Analysis?. Rigaku. Available online

- Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. Semantic Scholar. Available online

- Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available online

- Small molecule crystallography. Excillum. Available online

- Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. Available online

- X-ray crystallography. Wikipedia. Available online

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. jetir.org [jetir.org]

- 8. PubChemLite - this compound (C16H18N2S) [pubchemlite.lcsb.uni.lu]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 11. rigaku.com [rigaku.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-Benzyl-3-phenethyl-2-thiourea: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-3-phenethyl-2-thiourea, a member of the N,N'-disubstituted thiourea class of compounds. While specific research on this molecule is nascent, this document synthesizes foundational chemical principles with extensive data on structurally related analogs to present its core characteristics, a robust synthesis protocol, and its significant, unexplored potential as a therapeutic agent. We will delve into the logical framework for its synthesis, elucidate its physicochemical properties, and build a scientifically-grounded case for its investigation in drug discovery, particularly in oncology. This guide is intended for researchers, chemists, and drug development professionals seeking to explore novel chemical entities with promising biological activity.

Core Molecular Attributes and Physicochemical Properties

This compound (CAS No. 35653-54-4) is an unsymmetrical thiourea derivative featuring a benzyl group and a phenethyl group attached to the nitrogen atoms of the thiourea core.[1][2] This specific arrangement of aromatic moieties imparts a unique stereochemistry and electronic profile that is hypothesized to be crucial for its biological interactions.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₁₈N₂S | [2] |

| Molecular Weight | 270.39 g/mol | [2][3] |

| IUPAC Name | 1-benzyl-3-phenethylthiourea | |

| CAS Number | 35653-54-4 | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)CCNC(=S)NCC2=CC=CC=C2 | |

| Physical State | Solid (predicted) | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Ethanol); Poorly soluble in water (predicted) |

Synthesis and Mechanistic Rationale

The synthesis of unsymmetrical N,N'-disubstituted thioureas is most efficiently achieved via the nucleophilic addition of a primary amine to an isothiocyanate. This method is highly reliable, generally results in high yields, and avoids the use of toxic reagents like thiophosgene.[4] For this compound, the most logical and field-proven approach involves the reaction of benzyl isothiocyanate with phenethylamine.

Reaction Principle

The core of this synthesis is the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S) of benzyl isothiocyanate. The lone pair of electrons on the nitrogen atom of phenethylamine acts as a potent nucleophile, attacking this electrophilic carbon. This is followed by proton transfer to establish the stable thiourea linkage.

Visualized Synthesis Workflow

The following diagram outlines the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Therapeutic Potential: An Evidence-Based Hypothesis

While direct biological studies on this compound are not yet published, a substantial body of research on analogous 1,3-disubstituted thiourea derivatives provides a strong basis for predicting its therapeutic relevance. This class of compounds is known for a wide spectrum of biological activities, making the target molecule a promising candidate for further investigation.[5]

Anticancer Activity

The most significant potential application lies in oncology. Numerous studies have shown that 1,3-disubstituted thioureas exert potent cytotoxic effects against various cancer cell lines, including colon, prostate, and leukemia cells.[6][7] The proposed mechanisms of action are multifaceted and include:

-

Induction of Apoptosis: Many thiourea derivatives have been shown to trigger programmed cell death in cancer cells, often through the activation of caspase pathways.[6][7]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.

-

Inhibition of Key Signaling Pathways: Thioureas can interfere with critical pathways necessary for tumor growth and survival, such as the NF-κB signaling pathway.[8]

The presence of two aromatic rings (benzyl and phenethyl) in the target molecule is a structural feature common in many biologically active thiourea compounds, suggesting it may effectively interact with biological targets.[9]

Enzyme Inhibition and Antioxidant Activity

Thiourea derivatives are also recognized as effective enzyme inhibitors and antioxidants.[10] They have shown inhibitory activity against enzymes like urease and lipoxygenase. The sulfur and nitrogen atoms can act as chelation points for metal ions in enzyme active sites, while the overall structure can contribute to scavenging free radicals. This dual-functionality suggests potential applications in treating inflammatory diseases and conditions associated with oxidative stress.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis and characterization of this compound.

Detailed Synthesis Protocol

Objective: To synthesize this compound.

Materials:

-

Benzyl isothiocyanate (1.0 eq)

-

Phenethylamine (1.0 eq)

-

Acetonitrile (or Tetrahydrofuran, THF), anhydrous

-

Deionized Water, cold

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Büchner funnel and vacuum flask

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add benzyl isothiocyanate (1.0 eq). Dissolve it in 30 mL of anhydrous acetonitrile.

-

Amine Addition: While stirring the solution at room temperature, add phenethylamine (1.0 eq) dropwise over 5 minutes. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Precipitation: To the resulting crude oil or solid, add 50 mL of cold deionized water and stir vigorously. A white precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold water (2 x 20 mL).

-

Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Characterization Workflow

To confirm the identity and purity of the synthesized this compound, a standard suite of analytical techniques should be employed.

Caption: Standard workflow for product characterization and validation.

Conclusion

This compound represents a compelling, yet underexplored, chemical entity. Based on a firm understanding of its chemical class, it is predicted to possess significant biological activity, particularly as an anticancer agent. The synthetic route presented here is straightforward, efficient, and scalable, providing a clear path for producing this compound for further research. This guide serves as a foundational document to encourage and facilitate the scientific investigation of this compound, a molecule with considerable promise for the drug development community.

References

- (2026).

- Bielenica, A., et al. (2021).

- Li, Z., et al. (n.d.). Convenient synthesis of unsymmetrical N,N'-disubstituted thioureas in water.

- Bano, B., et al. (n.d.). Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Taylor & Francis Online. [Link]

- Li, Z., et al. (2015). Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water.

- Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives.

- Al-Harbi, R. A. K., et al. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. [Link]

- (n.d.).

- (n.d.). Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas.

- (n.d.). 1,3-Disubstituted Thiourea Derivatives: Promising Candidates for Medicinal Applications with Enhanced Cytotoxic Effects on Cancer Cells.

- Saeed, A., et al. (2024).

- (n.d.). 1-Benzyl-3-phenyl-2-thiourea. PubChem. [Link]

- Kumar, P., et al. (2018). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino).

- Pérez, H., et al. (2008). 1-Benzyl-3-(2-furoyl)thiourea.

- Hsin, Y-H., et al. (2011). Benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC)-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of caspase-3, mitochondria dysfunction and nitric oxide (NO) in human osteogenic sarcoma U-2 OS cells. PubMed. [Link]

- Kłopot A., et al. (2020). Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells. MDPI. [Link]

- (n.d.).

- Sticha, K. R., et al. (1998). Effects of benzyl isothiocyanate and 2-phenethyl isothiocyanate on benzo[a]pyrene and 4-(methylnitrosamino)-1-(3-pyridyl)

Sources

- 1. parchem.com [parchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound,(CAS# 35653-54-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide on the Biological Activity of 1-Benzyl-3-phenethyl-2-thiourea

A comprehensive exploration for researchers, scientists, and drug development professionals.

Foreword: Navigating the Landscape of Thiourea Derivatives

Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. Their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antioxidant properties, makes them a fertile ground for the discovery of novel therapeutic agents. The structural backbone of thiourea, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, allows for a myriad of substitutions, enabling the fine-tuning of their pharmacological profiles. This guide focuses on a specific, yet under-investigated member of this family: 1-Benzyl-3-phenethyl-2-thiourea . While direct and extensive research on this particular molecule is limited, this guide will synthesize the available information on closely related analogues to provide a comprehensive overview of its potential biological activities, mechanisms of action, and the experimental methodologies required for its evaluation. We will delve into the established structure-activity relationships within the N,N'-disubstituted thiourea class to build a scientifically grounded hypothesis of the biological potential of this compound.

I. Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through a straightforward and efficient nucleophilic addition reaction. The most common approach involves the reaction of an isothiocyanate with a primary amine. In this case, benzylamine is reacted with phenethyl isothiocyanate, or conversely, phenethylamine is reacted with benzyl isothiocyanate.

General Synthetic Protocol:

A generalized, reliable method for the synthesis of N,N'-disubstituted thioureas is as follows:

Materials:

-

Benzylamine

-

Phenethyl isothiocyanate (or phenethylamine and benzyl isothiocyanate)

-

Anhydrous solvent (e.g., acetone, acetonitrile, or ethanol)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve equimolar amounts of benzylamine and phenethyl isothiocyanate in a suitable anhydrous solvent.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The reaction is typically complete within a few hours.

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Characterization:

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the benzyl and phenethyl groups and the thiourea moiety.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=S and N-H stretching vibrations of the thiourea core.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur.

II. Postulated Biological Activities of this compound

Based on the extensive literature on structurally similar N,N'-disubstituted thiourea derivatives, this compound is anticipated to exhibit a range of biological activities. The presence of both a benzyl and a phenethyl group, which are known pharmacophores, suggests potential interactions with various biological targets.

A. Antimicrobial Activity

Thiourea derivatives are well-documented for their antimicrobial properties against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1] The antimicrobial action of these compounds is often attributed to their ability to disrupt cell membrane integrity and inhibit essential enzymes.

Hypothesized Mechanism of Antimicrobial Action:

The antimicrobial activity of thiourea derivatives is thought to arise from the presence of the thiocarbonyl (C=S) and amino (N-H) groups, which can form hydrogen bonds and coordinate with metal ions essential for microbial enzyme function.[2] The lipophilicity conferred by the benzyl and phenethyl groups in this compound may enhance its ability to penetrate bacterial cell walls. A potential mechanism involves the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication.

Experimental Protocol for In Vitro Antibacterial Assay (Broth Microdilution Method):

This protocol is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include positive (broth with bacteria, no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

B. Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiourea derivatives against various cancer cell lines.[3][4][5] The cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest.

Hypothesized Mechanism of Anticancer Action:

The anticancer activity of thiourea derivatives is multifaceted. The presence of aromatic rings, such as the benzyl and phenyl groups in the target molecule, can facilitate π-π stacking interactions with biological macromolecules, including DNA and proteins. One of the proposed mechanisms is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and HER-2, which are often overexpressed in cancer cells and play a crucial role in cell proliferation and survival.[3][6] Inhibition of these kinases can disrupt downstream signaling pathways, leading to apoptosis.

Signaling Pathway: Potential Inhibition of EGFR Signaling by Thiourea Derivatives

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Normal cell line (for selectivity assessment, e.g., MCF-10A)

-

DMEM or RPMI-1640 medium supplemented with FBS and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer and normal cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48 or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

C. Antiviral Activity

Certain thiourea derivatives have demonstrated promising antiviral activity against a range of viruses, including HIV and Hepatitis B virus.[1][7] The mechanism of action often involves the inhibition of viral enzymes that are essential for replication.

Hypothesized Mechanism of Antiviral Action:

For viruses like HIV, thiourea derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[7] They bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inactivates the enzyme and halts the conversion of viral RNA to DNA. For other viruses, such as the Tobacco Mosaic Virus (TMV), thiourea derivatives have been shown to inhibit the polymerization of the viral capsid protein, preventing the assembly of new virus particles.[8][9] The benzyl and phenethyl moieties of the target compound could play a role in binding to hydrophobic pockets of viral proteins.

Experimental Workflow: General Antiviral Screening

Caption: A generalized workflow for in vitro antiviral screening.

III. Structure-Activity Relationship (SAR) Insights

The biological activity of thiourea derivatives is highly dependent on the nature of the substituents on the nitrogen atoms. For N,N'-disubstituted thioureas, the following general SAR principles can be considered when evaluating this compound:

-

Aromatic and Lipophilic Groups: The presence of aromatic rings like benzyl and phenyl often enhances biological activity. These groups can participate in hydrophobic and π-π interactions with biological targets. The phenethyl group, with its additional methylene bridge, provides conformational flexibility, which can be advantageous for binding to specific protein pockets.

-

Electron-Withdrawing and Donating Groups: The electronic properties of substituents can significantly influence activity. While this compound itself does not have additional substituents on the aromatic rings, future modifications could explore the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) to modulate activity.

Table 1: Hypothetical Cytotoxic Activity of this compound and Related Analogs against a Representative Cancer Cell Line (e.g., MCF-7)

| Compound ID | N1-Substituent | N3-Substituent | Predicted IC₅₀ (µM) | SAR Observations |

| Target | Benzyl | Phenethyl | 10-20 | Baseline activity of the core scaffold. |

| Analog A | Benzyl | Phenyl | 15-25 | Shorter alkyl chain may slightly decrease potency. |

| Analog B | 4-Chlorobenzyl | Phenethyl | 5-10 | Electron-withdrawing group on the benzyl ring likely enhances activity. |

| Analog C | Benzyl | 4-Methoxyphenethyl | 15-25 | Electron-donating group on the phenethyl ring may not significantly alter activity. |

Note: The IC₅₀ values in this table are hypothetical and intended for illustrative purposes to guide future research based on established SAR trends for thiourea derivatives.

IV. Conclusion and Future Directions

While specific experimental data on the biological activity of this compound remains to be published, a comprehensive analysis of the broader class of N,N'-disubstituted thioureas provides a strong foundation for predicting its potential as a bioactive molecule. The presence of both benzyl and phenethyl moieties suggests that this compound is a promising candidate for screening in antimicrobial, anticancer, and antiviral assays.

Future research should focus on the synthesis and thorough characterization of this compound, followed by a systematic evaluation of its biological activities using the protocols outlined in this guide. Further studies could also explore the synthesis of a library of related analogs with substitutions on the aromatic rings to establish a clear structure-activity relationship and optimize for potency and selectivity. Such investigations will be crucial in determining the therapeutic potential of this and other related thiourea derivatives.

V. References

-

Hu, D., Jin, L., Padmanabhan, B., & Fan, H. (2011). Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus. International Journal of Molecular Sciences, 12(7), 4522–4533. [Link]

-

Hu, D., Jin, L., Padmanabhan, B., & Fan, H. (2011). Antiviral activity and mechanism of action of novel thiourea containing chiral phosphonate on tobacco mosaic virus. PubMed, 21845094. [Link]

-

Li, J., Tan, J., Chen, L., Zhang, J., Shen, X., Mei, C., Fu, L., Lin, L., & Ding, J. (2010). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry, 18(1), 305–313. [Link]

-

Kumar, A., Singh, A., Kumar, S., Singh, U. P., & Kumar, R. (2023). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. [Link]

-

Hu, D., Jin, L., Padmanabhan, B., & Fan, H. (2011). Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus. ResearchGate. [Link]

-

Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(1), 1-12. [Link]

-

Rosli, N. S., et al. (2021). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 25(6), 1047-1061. [Link]

-

Bell, F. W., et al. (1995). Phenethylthiazolethiourea (PETT) compounds, a new class of HIV-1 reverse transcriptase inhibitors. 1. Synthesis and basic structure-activity relationship studies of PETT analogs. Journal of Medicinal Chemistry, 38(25), 4929-4936. [Link]

-

Al-Harbi, R. A. K., et al. (2022). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Molecules, 27(15), 4945. [Link]

-

Fadda, A. A., et al. (2018). Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Medicinal Chemistry, 14(7), 716-724. [Link]

-

Bultinck, P., et al. (2021). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 26(16), 4944. [Link]

-

Saeed, A., et al. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 27(19), 6610. [Link]

-

El-Sayed, M. A. A., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(7), 6046–6058. [Link]

-

Li, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(7), 6757. [Link]

-

Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]

-

Kesuma, D., et al. (2023). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. Journal of Pharmacy & Pharmacognosy Research, 11(5), 902-925. [Link]

-

Fadzil, A. H., et al. (2011). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. 2011 International Conference on Chemical, Biological and Environment Sciences. [Link]

-

El-Gazzar, A. B. A., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Publications. [Link]

-

Lee, H., et al. (2021). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. ResearchGate. [Link]

-

Reddy, N. V., et al. (2012). Synthesis and Antibacterial Activity of Urea and Thiourea Derivatives of Anacardic Acid Mixture Isolated from A Natural Product Cashew Nut Shell Liquid (CNSL). Scientific Research Publishing. [Link]

-

Yildirim, M., et al. (2023). Synthesis and in vitro/in silico evaluation of novel aroyl thiourea derivatives based on substituted phenethylamine: antibacterial, antioxidant, and anticancer activities. ResearchGate. [Link]

-

Chimenti, F., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. [Link]

-

El-Gazzar, A. B. A., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. BMC Chemistry, 11, 33. [Link]

-

Kesuma, D., et al. (2023). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. Ubaya Repository. [Link]

-

Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1092. [Link]

-

Thong, Y. C., et al. (2003). Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase. Bioorganic & Medicinal Chemistry, 11(11), 2347-2358. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Solomon, V. R., et al. (2008). Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines. Bioorganic & Medicinal Chemistry, 16(5), 2179-2186. [Link]

-

Smith, K. J., et al. (2010). Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Arkat USA. [Link]

-

Vlasov, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71(1), 1-10. [Link]

-

Belz, T. (2023). Synthesis, antiplatelet and antimicrobial activity of new substituted-1,3-oxazine, 2- hydroxy- substituted-benzyl-thiourea and ureas. La Trobe University. [Link]

-

Gurjar, V. K., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jppres.com [jppres.com]

- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3090810A - Benzyl thioureas - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Benzyl-3-phenyl-2-thiourea | C14H14N2S | CID 668300 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatility of Thiourea Derivatives: A Technical Guide to Their Therapeutic Potential

Foreword: Unlocking the Pharmacological Promise of a Versatile Scaffold

Thiourea, a structurally simple organosulfur compound, has long been recognized for its diverse chemical reactivity. However, it is the remarkable breadth of biological activities exhibited by its derivatives that has catapulted this scaffold to the forefront of modern medicinal chemistry. From potent anticancer agents to broad-spectrum antimicrobial and antiviral compounds, thiourea derivatives represent a treasure trove of therapeutic possibilities. Their unique ability to engage in various non-covalent interactions, including hydrogen bonding and coordination with metal ions, allows for the fine-tuning of their pharmacological profiles, making them privileged structures in drug discovery.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere cataloging of activities to provide a deeper understanding of the causality behind experimental choices, the intricacies of their mechanisms of action, and the practical methodologies required to explore their potential. We will delve into the core therapeutic applications, dissect key signaling pathways, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

I. The Chemical Biology of Thiourea Derivatives: A Foundation for Therapeutic Design

The therapeutic versatility of thiourea derivatives stems from the unique electronic and structural features of the thiourea moiety itself. The presence of a "soft" sulfur atom and two "hard" nitrogen atoms allows for a wide range of interactions with biological macromolecules. The thione-thiol tautomerism and the ability of the thiocarbonyl group to act as a hydrogen bond acceptor are critical to their biological activity. Furthermore, the two nitrogen atoms provide ample opportunities for substitution, enabling the creation of vast and diverse chemical libraries with tailored pharmacological properties.

II. Anticancer Applications: A Multi-pronged Attack on Malignancy

Thiourea derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide array of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2]

A. Targeting Receptor Tyrosine Kinases (RTKs)

A primary mechanism by which thiourea derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), which are crucial regulators of cell growth and differentiation.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Many thiourea derivatives have been designed as potent inhibitors of EGFR, a key driver in several cancers, including non-small-cell lung cancer.[3] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-Akt pathways, ultimately leading to cell cycle arrest and apoptosis.[2]

Sources

1-Benzyl-3-phenethyl-2-thiourea mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 1-Benzyl-3-phenethyl-2-thiourea

Foreword: A Roadmap for Mechanistic Discovery

The thiourea scaffold is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and broad spectrum of biological activities.[1][2] Derivatives of thiourea have shown promise as enzyme inhibitors, anticancer agents, and antimicrobial compounds.[1][2][3] This guide focuses on a specific, yet under-researched derivative: This compound . To date, a detailed, experimentally validated mechanism of action for this particular molecule is not available in the public domain.

Therefore, this document is structured not as a retrospective summary, but as a prospective guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective is to provide a robust framework for investigating this compound. We will proceed by dissecting its structural components, proposing putative mechanisms of action based on well-established data from analogous compounds, and detailing the rigorous experimental protocols required to validate these hypotheses. This guide is designed to be a self-validating system for the scientific exploration of this compound.

Part 1: Structural Analysis and Identification of Putative Biological Targets

The structure of this compound combines three key chemical motifs: the thiourea core, a benzyl group, and a phenethyl group. The biological activity of the molecule is likely a composite of the properties endowed by these components.

-

The Thiourea Core (-NH-C(=S)-NH-): This functional group is the pharmacophore responsible for a wide range of biological activities. It is a known metal chelator and can form critical hydrogen bonds with biological macromolecules.[4] The thione group (C=S) and the adjacent amine protons are key to its inhibitory action against numerous enzymes.[1]

-

The Benzyl Group (C₆H₅CH₂-): This lipophilic group can enhance membrane permeability and engage in hydrophobic and π-π stacking interactions within protein binding pockets. N-benzyl substitution in thiourea derivatives has been associated with anticancer activity, potentially through the inhibition of protein kinases like EGFR and HER-2.[5][6]

-

The Phenethyl Group (C₆H₅CH₂CH₂-): Similar to the benzyl group, the phenethyl moiety increases lipophilicity. Phenethyl-containing thioureas have demonstrated potent anti-HIV activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and also possess antioxidant properties.[7]

Based on this structural deconstruction, we can propose several putative biological targets for this compound:

-

Receptor Tyrosine Kinases (RTKs): Specifically EGFR and HER-2, which are known targets for N-substituted thioureas in breast cancer models.[5][6]

-

Viral Enzymes: Particularly HIV-1 Reverse Transcriptase, based on the activity of structurally related phenethyl thioureas.[7][8]

-

Other Enzymes: Including urease, cholinesterases (AChE and BChE), and topoisomerases, which are common targets for the thiourea pharmacophore.[1][5][9]

-

Bacterial Enzymes: Such as DNA gyrase, a target for antibacterial thiourea derivatives.[10]

Part 2: Proposed Mechanisms of Action - A Hypothesis-Driven Approach

Here, we outline the most probable mechanisms of action for this compound, presented as testable hypotheses.

Hypothesis A: Anticancer Activity via Inhibition of Receptor Tyrosine Kinase Signaling

The primary proposed mechanism is the inhibition of cancer cell proliferation through the disruption of RTK signaling pathways. Many N,N'-disubstituted thioureas function as Type I or Type II kinase inhibitors, competing with ATP for binding to the kinase domain.[5] The benzyl and phenethyl groups are hypothesized to anchor the molecule within the hydrophobic regions of the ATP-binding pocket of kinases like EGFR and HER-2. Inhibition of these receptors would block downstream pro-survival pathways such as MAPK/ERK and PI3K/Akt, ultimately leading to cell cycle arrest and apoptosis.[11]

Caption: Proposed allosteric inhibition of HIV-1 Reverse Transcriptase.

Part 3: Experimental Validation Workflows

The following section provides detailed, step-by-step methodologies to test the proposed mechanisms of action. These protocols are designed to be self-validating, with clear endpoints and controls.

Workflow 1: Assessment of Anticancer Activity

This workflow aims to confirm cytotoxic effects and elucidate the molecular mechanism behind the anticancer activity.

Caption: Experimental workflow for validating anticancer mechanism.

Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HaCaT keratinocytes) in appropriate media until they reach 80% confluency.

-

Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture media. Replace the media in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 3.2: EGFR/HER-2 Kinase Inhibition Assay (Biochemical)

-

Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™). In a 384-well plate, add recombinant human EGFR or HER-2 enzyme.

-

Inhibitor Addition: Add serial dilutions of this compound.

-

Reaction Initiation: Add the kinase substrate and ATP to initiate the phosphorylation reaction. Incubate at room temperature for 1 hour.

-

Signal Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.

Protocol 3.3: Western Blot Analysis for Pathway Inhibition

-

Cell Lysis: Treat cancer cells (e.g., MCF-7) with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK) and a loading control (e.g., β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels relative to the total protein and loading control.

Hypothetical Data Summary

The following table presents a hypothetical summary of results from the anticancer validation workflow, which would be indicative of a potent and selective anticancer agent.

| Assay Type | Cell Line / Target | Result (IC50) | Selectivity Index (SI) |

| MTT Cytotoxicity | MCF-7 (Breast Cancer) | 5.2 µM | 9.6 |

| A549 (Lung Cancer) | 8.1 µM | 6.2 | |

| HaCaT (Normal) | 50.1 µM | - | |

| Kinase Inhibition | EGFR | 0.8 µM | - |

| HER-2 | 1.5 µM | - |

Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

Part 4: Conclusion and Future Directions

This guide has established a hypothesis-driven framework for elucidating the mechanism of action of this compound. Based on the robust literature surrounding its core chemical motifs, we propose that its primary activities are likely centered on anticancer effects via RTK inhibition and antiviral activity through non-nucleoside reverse transcriptase inhibition .

The provided experimental workflows offer a clear and rigorous path to validate these hypotheses. Successful validation, as indicated by potent and selective activity in the described assays, would position this compound as a promising lead compound.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the benzyl and phenethyl rings to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the compound in animal models of cancer or viral infection to assess its therapeutic potential.

-

Pharmacokinetic and Toxicological Profiling: Determining the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiles of the compound.

By following the roadmap laid out in this guide, researchers can systematically uncover the therapeutic potential of this intriguing thiourea derivative.

References

- The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide. Benchchem.

- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI.

- Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors. PubMed.

- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Semantic Scholar.

- Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Taylor & Francis Online.

- Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N '-phenylureas and thioureas as antitumor agents.

- Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands.

- 1-Benzyl-3-phenyl-1-[4-(propan-2-yl)benzyl]thiourea. Smolecule.

- Initial Screening of Novel Thiourea Analogs for Anticancer Activity: A Technical Overview. Benchchem.

- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv

- Design, Synthesis and Biological Activities of (Thio)

- Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. NIH.

- Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Deriv

- Biological Applications of Thiourea Deriv

- Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation.

- Synthesis and in vitro/in silico evaluation of novel aroyl thiourea derivatives based on substituted phenethylamine: antibacterial, antioxidant, and anticancer activities.

- Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphon

- Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. PMC - NIH.

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.

- Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances (RSC Publishing).

- Piperidinylethyl, phenoxyethyl and fluoroethyl bromopyridyl thiourea compounds with potent anti-HIV activity. PubMed.

- Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. SciELO México.

- 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. PubMed.

- Antioxidant function of phenethyl-5-bromo-pyridyl thiourea compounds with potent anti-HIV activity. PubMed.

- An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-Acetylphenyl)-3-benzylthiourea. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant function of phenethyl-5-bromo-pyridyl thiourea compounds with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperidinylethyl, phenoxyethyl and fluoroethyl bromopyridyl thiourea compounds with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Scaffold: A Technical Guide to Thiourea Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Privileged Structure

Thiourea and its derivatives, a class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S functional group, represent a cornerstone in the field of medicinal chemistry.[1] While structurally similar to their urea counterparts with a sulfur atom replacing oxygen, their chemical properties are distinctly different, offering a unique scaffold for drug design.[1] This versatility has led to their emergence as "privileged structures," forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[2] This in-depth technical guide provides a comprehensive overview of thiourea derivatives, from their fundamental synthesis and mechanisms of action to their diverse applications in modern drug discovery, offering field-proven insights for researchers and drug development professionals.

The Medicinal Chemist's Toolkit: Synthesis and Structure-Activity Relationships

The synthetic accessibility of thiourea derivatives is a key factor in their widespread use. A variety of methods exist for their preparation, allowing for the introduction of diverse substituents to fine-tune their pharmacological properties.[1]

Key Synthetic Methodologies:

A common and straightforward method for synthesizing thiourea derivatives involves the reaction of isothiocyanates with primary or secondary amines.[1] This reaction is typically efficient and allows for a high degree of structural diversity in the final products. Other notable synthetic routes include the reaction of cyanamides with hydrogen sulfide and the use of carbon disulfide as a starting material.[1] More recently, innovative and sustainable methods employing enabling chemical technologies such as flow chemistry, photochemistry, electrochemistry, microwave, and ultrasound irradiations have been developed to overcome the limitations of classical synthesis, such as long reaction times and the use of toxic reagents.[2]

Experimental Protocol: General Synthesis of N,N'-Disubstituted Thiourea Derivatives

-

Reactant Preparation: Dissolve one equivalent of the desired isothiocyanate in a suitable solvent (e.g., acetone, acetonitrile).

-

Amine Addition: To the stirred isothiocyanate solution, add one equivalent of the primary or secondary amine. The reaction is often exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Product Isolation: Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thiourea derivative.

Structure-Activity Relationship (SAR): Decoding the Pharmacophore

The biological activity of thiourea derivatives is intricately linked to the nature of the substituents on their nitrogen atoms. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For instance, in the context of anticancer agents, the introduction of specific aromatic or heterocyclic moieties can significantly enhance their efficacy.[3] Similarly, for antimicrobial and antiviral agents, the presence of halogen-substituted phenyl rings and pyridinyl groups on the thiourea nucleus has been shown to be essential for their activity.[4] In the development of dual inhibitors targeting both HIV-1 capsid and human cyclophilin A, specific substitutions were found to be critical for binding to both proteins.[5]

Mechanisms of Action: A Multifaceted Approach to Disease Modulation

The therapeutic effects of thiourea derivatives stem from their ability to interact with a wide array of biological targets. Their mechanisms of action are diverse and often depend on the specific structural features of the molecule.

Enzyme Inhibition: A Prominent Therapeutic Strategy

A significant number of thiourea derivatives exert their biological effects by inhibiting the activity of key enzymes.[6] This inhibitory action is a cornerstone of their therapeutic potential against a variety of diseases.

-

Urease Inhibition: Thiourea derivatives are potent inhibitors of urease, a nickel-containing metalloenzyme crucial for the survival of pathogenic bacteria like Helicobacter pylori in the acidic environment of the stomach.[6] By inhibiting urease, these compounds represent a promising strategy for treating infections caused by such pathogens.